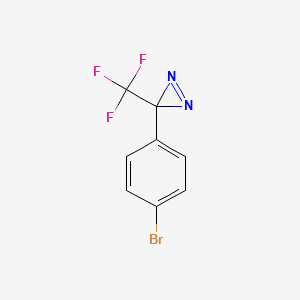

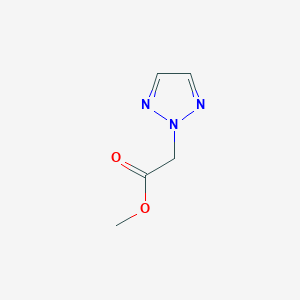

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-1-naphthamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

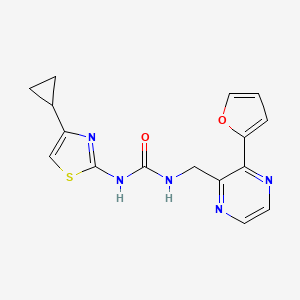

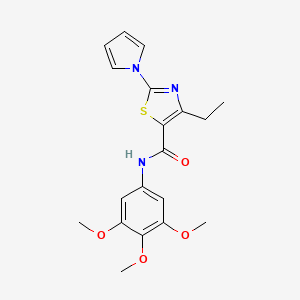

The synthesis of related heterocyclic compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of pyridine derivatives from N-1-Naphthyl-3-oxobutanamide involves reactions with arylidinecyanothioacetamide and α-haloketones, followed by cyclization to form thieno[2,3-b]pyridine derivatives . Similarly, the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines involves a Grignard reaction, condensation, and cyclization steps . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex, with multiple rings and functional groups contributing to their chemical behavior. The spectral data, including NMR and IR, are crucial for confirming the structure of synthesized compounds . For the compound , a detailed molecular structure analysis would involve similar spectroscopic techniques to ascertain the arrangement of the cyclopropyl, pyrazole, pyrimidin, and naphthamide moieties.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is influenced by the presence of various functional groups. For example, thieno[2,3-b]pyridine derivatives can undergo reactions with hydrazine hydrate, formamide, and benzoyl isothiocyanate to yield a variety of products, including carbohydrazide, pyridothienopyrimidine, and thiourea derivatives . The compound this compound would likely exhibit a range of reactivity patterns based on its functional groups, which could be explored through experimental studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. Solubility in solvents like DMSO, melting points, and stability are important characteristics that can influence the compound's applications . For the compound of interest, properties such as solubility, stability under various conditions, and reactivity with different reagents would need to be empirically determined to fully understand its potential uses.

Scientific Research Applications

Heterocyclic Compound Synthesis and Anticancer Activity

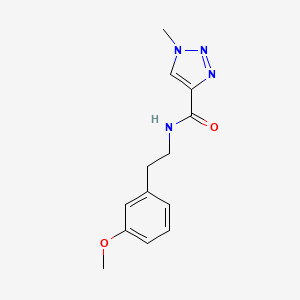

Research has focused on the synthesis of novel heterocyclic compounds, including pyrazolo[3,4-d]pyrimidin-4(5H)-ones, and their evaluation as anticancer and anti-5-lipoxygenase agents. These compounds have been synthesized via various chemical reactions and tested for their cytotoxic activities against cancer cell lines, demonstrating the potential for therapeutic applications in cancer treatment (Rahmouni et al., 2016).

Antimycobacterial Activities

Another application involves the synthesis of naphthyridine derivatives with potent antimycobacterial activities. These compounds have been tested against Mycobacterium tuberculosis strains, including drug-resistant ones, showing significant inhibitory effects. This research highlights the potential use of such compounds in developing new treatments for tuberculosis (Sriram et al., 2007).

Antibacterial Agents

Compounds related to the requested structure have been synthesized and evaluated for their antibacterial activity. Studies include the development of heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activity against various bacterial strains. This suggests the potential for developing new antibacterial agents (Azab et al., 2013).

properties

IUPAC Name |

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2/c1-13-11-20(28)25-22(23-13)27-19(12-18(26-27)15-9-10-15)24-21(29)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,11-12,15H,9-10H2,1H3,(H,24,29)(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQMGOHGRBTMJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)

![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)

![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2537908.png)

![8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2537915.png)

![(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2537916.png)

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537917.png)